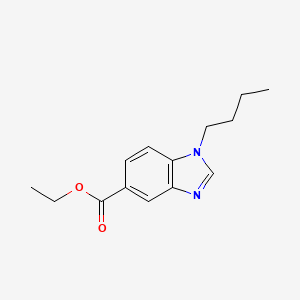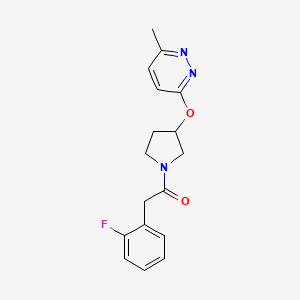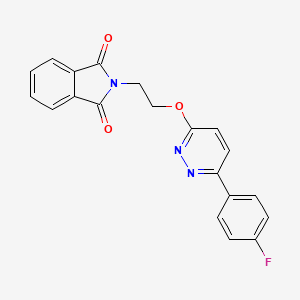
2-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . It has a molecular formula of C20H14FN3O3 and a molecular weight of 363.348.
Synthesis Analysis
The compound was synthesized and characterized by FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR, ESI-MS, and single-crystal XRD analysis . The reaction mixture was filtered, the solvent was removed, and the residue was purified by chromatography on a silica column .Molecular Structure Analysis
The geometrical structure of the molecule was analyzed . The compound has a low energy gap that suggests the chemical reactivity of the title compound .Chemical Reactions Analysis
Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound . The electrophilicity index (ω) points towards the probable biological activity of the compound . The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative .Physical and Chemical Properties Analysis
The compound has a molecular formula of C20H14FN3O3 and a molecular weight of 363.348. Computational and experimental UV-spectral analyses were performed to attain the bandgap associated with electronic transitions .Wissenschaftliche Forschungsanwendungen
Pharmacological Investigations and Therapeutic Potential
Compounds with complex structures similar to the one mentioned are often explored for their pharmacological properties and therapeutic potential. For example, substances like "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)" have been investigated for their role in treating insomnia by antagonizing orexin receptors, highlighting the diverse applications of such compounds in addressing sleep disorders and potentially other neurological conditions (Renzulli et al., 2011).
Cancer Research
In the realm of cancer research, the exploration of novel therapeutic agents, including various isoindoline derivatives, continues to be a significant focus. Agents like "18F-MK-6240," a PET tracer targeting neurofibrillary tangles, although not directly related, exemplify the type of investigations conducted to understand and visualize pathological processes in diseases such as Alzheimer's, potentially offering parallels in imaging and therapeutic strategies for cancer research (Talakad G. Lohith et al., 2018).
Oxidative Stress and Environmental Exposures
Research on environmental exposures and their impact on oxidative stress markers in humans, including studies on organophosphate flame retardants, also provides a context for understanding the broader implications of chemical exposure on human health. These studies aim to elucidate the mechanisms by which environmental factors contribute to oxidative stress and related diseases, offering insights into how structurally complex compounds might interact with biological systems (Yu Ait Bamai et al., 2019).
Wirkmechanismus
Target of Action
It is known that isoindoline-1,3-dione heterocycles and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It is known that various pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities .
Biochemical Pathways
It is known that various pyridazine and pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .
Action Environment
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
Biochemische Analyse
Biochemical Properties
It is known that these compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .
Cellular Effects
There was significantly greater loss of cell viability as the concentration of a similar compound increased; viable cells were 35% in Raji cells treated with 0.5 μg/mL of the compound versus 18% in Raji cells exposed to 1 μg/mL for 48 hours .
Molecular Mechanism
In silico analysis suggests that similar isoindolines have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Temporal Effects in Laboratory Settings
The inter-comparison between the two periods of incubation-time (48 hours and 72 hours) showed greater cell death in the longer incubation-time for a similar compound .
Dosage Effects in Animal Models
Eigenschaften
IUPAC Name |
2-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-14-7-5-13(6-8-14)17-9-10-18(23-22-17)27-12-11-24-19(25)15-3-1-2-4-16(15)20(24)26/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODGKNQNIHGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
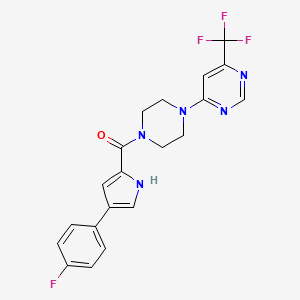
![3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide](/img/structure/B2741230.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide](/img/structure/B2741231.png)

![methyl 2-[(2Z)-4-fluoro-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)
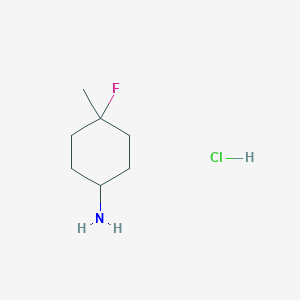


![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)

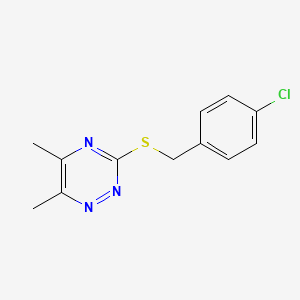
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)
